alpha-Hydroxysalmeterol

Descripción general

Descripción

alpha-Hydroxysalmeterol: is a metabolite of salmeterol, a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . This compound is formed through the hydroxylation of salmeterol and plays a significant role in the pharmacokinetics and metabolism of the parent drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-hydroxysalmeterol typically involves the hydroxylation of salmeterol. Salmeterol itself is synthesized through a multi-step process involving the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: alpha-Hydroxysalmeterol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can regenerate the parent hydroxyl compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, alpha-hydroxysalmeterol is used as a reference standard in analytical methods to study the metabolism and pharmacokinetics of salmeterol .

Biology: In biological research, this compound is used to study the metabolic pathways and enzyme interactions involved in the breakdown of salmeterol .

Medicine: In medicine, this compound is studied for its potential therapeutic effects and its role in the pharmacodynamics of salmeterol .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations that target beta-2 adrenergic receptors .

Mecanismo De Acción

alpha-Hydroxysalmeterol exerts its effects by acting on beta-2 adrenergic receptors, similar to its parent compound salmeterol. It stimulates these receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma and COPD .

Comparación Con Compuestos Similares

Salmeterol: The parent compound, used as a long-acting beta-2 adrenergic receptor agonist.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.

Uniqueness: alpha-Hydroxysalmeterol is unique in its role as a metabolite of salmeterol, providing insights into the metabolic pathways and pharmacokinetics of the parent drug. Its specific interactions with beta-2 adrenergic receptors and its metabolic stability make it a valuable compound for research and therapeutic applications .

Actividad Biológica

Alpha-hydroxysalmeterol is a significant metabolite of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) commonly used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolism, and potential implications in clinical practice.

Overview of Salmeterol Metabolism

Salmeterol undergoes extensive metabolism primarily through aliphatic oxidation, with this compound being identified as the major metabolite. The cytochrome P450 isoform CYP3A4 plays a crucial role in this metabolic pathway. Studies have shown that selective inhibitors of CYP3A4 significantly reduce the formation of this compound from salmeterol, indicating a predominant reliance on this enzyme for metabolism .

Pharmacokinetics

The pharmacokinetics of this compound have been assessed through various studies. Key findings include:

- Concentration Levels : In urine samples, the highest concentration of this compound observed was 6.94 ng/mL, demonstrating its presence in measurable amounts post-administration of salmeterol .

- Detection Methods : Advanced liquid chromatography-mass spectrometry (LC-MS) techniques have been developed to quantify both salmeterol and its metabolite, allowing for precise monitoring in clinical and doping control settings .

This compound exhibits biological activity similar to that of salmeterol but with distinct pharmacokinetic properties. Its action primarily involves:

- Beta-2 Adrenergic Receptor Agonism : Like salmeterol, this compound acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation. This mechanism is critical for alleviating symptoms of asthma and COPD.

- Anti-inflammatory Effects : There is evidence suggesting that metabolites like this compound may contribute to the anti-inflammatory effects observed with salmeterol use, although more research is needed to elucidate these pathways fully .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

- Doping Control : The metabolite has been proposed as a more suitable biomarker for detecting misuse of inhaled salmeterol in sports. Its quantification can help establish thresholds for therapeutic use versus abuse .

- Pharmacogenetics : Variability in CYP3A4 activity among individuals can influence the metabolism of salmeterol to this compound, potentially affecting therapeutic outcomes. Genetic polymorphisms related to CYP3A4 may modulate patient responses to treatment .

Research Findings Summary Table

Propiedades

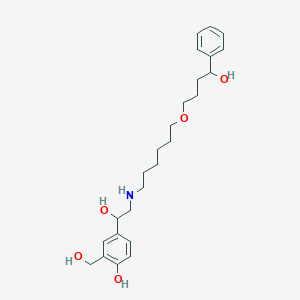

IUPAC Name |

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMEHUQIPZHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934492 | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152405-02-2 | |

| Record name | alpha-Hydroxysalmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152405022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYSALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3K2MKQ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.